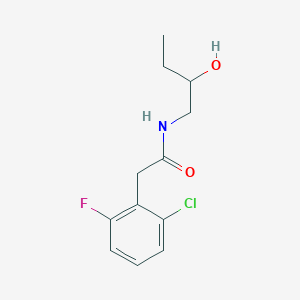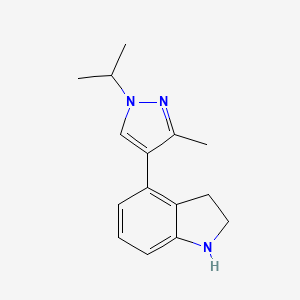![molecular formula C12H14FN3O B6644432 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of antifungal, antibacterial, and anticancer agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (I) salts under mild conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Methyl Group: The methyl group is introduced through alkylation reactions, typically using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.
Formation of the Propanol Moiety: The final step involves the reduction of a carbonyl group to form the propanol moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes, such as lanosterol 14-α demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. Additionally, the fluoro group enhances the compound’s binding affinity to its target enzymes, increasing its potency.
Comparación Con Compuestos Similares
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol can be compared with other triazole derivatives, such as:
Fluconazole: A widely used antifungal agent with a similar triazole structure but different substituents.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against resistant fungal strains.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its binding affinity and potency, while the methyl group contributes to its stability and bioavailability.
Propiedades
IUPAC Name |
1-[1-(2-fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-3-11(17)10-7-16(15-14-10)12-8(2)5-4-6-9(12)13/h4-7,11,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKGDRKNLUSLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=N1)C2=C(C=CC=C2F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)
![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)

![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)
![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B6644444.png)
![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)

